Ethane, 1-(ethylsulfinyl)-2-(methylthio)-
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Overview
Description
Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is an organic compound characterized by the presence of both ethylsulfinyl and methylthio functional groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane, 1-(ethylsulfinyl)-2-(methylthio)- typically involves the introduction of ethylsulfinyl and methylthio groups onto an ethane molecule. One common method involves the reaction of ethane with ethylsulfinyl chloride and methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of ethane, 1-(ethylsulfinyl)-2-(methylthio)- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1-(ethylsulfinyl)-2-(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethylsulfinyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethane derivatives depending on the reagents used.
Scientific Research Applications
Ethane, 1-(ethylsulfinyl)-2-(methylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethane, 1-(ethylsulfinyl)-2-(methylthio)- involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1-(methylsulfonyl)-1-(methylthio)-: Similar in structure but with different functional groups.
Ethane, 1-(ethylsulfonyl)-2-(methylthio)-: Another related compound with sulfonyl instead of sulfinyl groups.
Uniqueness
Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is unique due to the presence of both ethylsulfinyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
104960-30-7 |
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Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
1-ethylsulfinyl-2-methylsulfanylethane |
InChI |
InChI=1S/C5H12OS2/c1-3-8(6)5-4-7-2/h3-5H2,1-2H3 |
InChI Key |
MHGFITFDXIEBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CCSC |
Origin of Product |
United States |
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